Zingiberene

Descripción general

Descripción

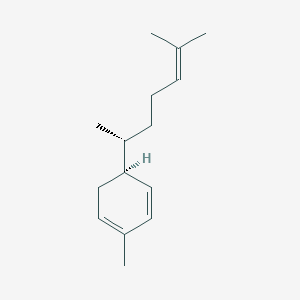

Zingiberene is a sesquiterpene found in the dried rhizomes of Indonesian ginger, Zingiber officinale . It is a monocyclic sesquiterpene that is the main flavor component of ginger . This compound gives ginger its distinct flavoring .

Synthesis Analysis

Zingiberene is formed in the isoprenoid pathway from farnesyl pyrophosphate (FPP). FPP undergoes a rearrangement to give nerolidyl diphosphate. After the removal of pyrophosphate, the ring closes leaving a carbocation on the tertiary carbon attached to the ring. A 1,3-hydride shift then takes place to give a more stable allylic carbocation . The biosynthetic pathway for the zingiberene derivatives present in trichome secretion of S. habrochaites accession LA2167 has been proposed .

Molecular Structure Analysis

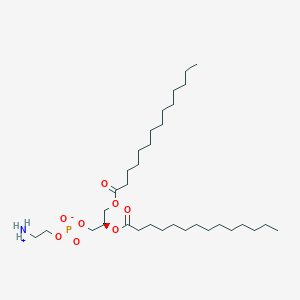

The molecular formula of Zingiberene is C15H24 . The IUPAC name is (5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene . The structure of Zingiberene includes a total of 39 bonds. There are 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

Zingiberene has a molecular weight of 204.35 g/mol . It is a sesquiterpene and a cyclohexadiene .

Aplicaciones Científicas De Investigación

Biological Activities and Pharmacology

Zingiberene exhibits a range of biological activities, making it an intriguing compound for research and potential applications:

a. Anti-Inflammatory Properties:- It modulates cytokines and inhibits inflammatory pathways, potentially offering relief from conditions like arthritis and inflammatory bowel diseases .

- It inhibits cancer cell growth, induces apoptosis (programmed cell death), and suppresses tumor progression .

Future Applications

Deng, M., Yun, X., Ren, S., Qing, Z., & Luo, F. (2022). Plants of the Genus Zingiber: A Review of Their Ethnomedicine, Phytochemistry, and Pharmacology. Molecules, 27(9), 2826. DOI: 10.3390/molecules27092826

Mecanismo De Acción

Target of Action

Zingiberene, a bioactive compound found in ginger, has been shown to have therapeutic potential in various types of cancers, including liver, pancreatic, colorectal, and gastric cancer . It achieves this by interacting with multiple targets and inhibiting various pathways of carcinogenesis .

Mode of Action

Zingiberene interacts with its targets primarily by suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents . This leads to a downregulation of the immune response, which can help protect against conditions like sepsis .

Biochemical Pathways

Zingiberene affects multiple biochemical pathways involved in carcinogenesis. By inhibiting these pathways, it plays a role in ameliorating various types of cancers . The exact biochemical pathways affected by zingiberene are still under investigation.

Pharmacokinetics

The bioavailability of zingiberene, like many natural compounds, can be a challenge. Poor bioavailability is one of the main roadblocks to the realization of natural compound-based therapies . To overcome this, novel targeted drug delivery methods, such as the use of nanoparticles, are being explored . These methods can increase the bioavailability of zingiberene, allowing it to exert its therapeutic effects more effectively.

Result of Action

The primary result of zingiberene’s action is the inhibition of carcinogenesis, leading to potential therapeutic effects in various types of cancers . Additionally, it has been shown to suppress the production of pro-inflammatory cytokines and oxidant agents, leading to a downregulation of the immune response . This can help protect against conditions like sepsis .

Action Environment

The action, efficacy, and stability of zingiberene can be influenced by various environmental factors. While specific details on how these factors influence zingiberene’s action are still under investigation, it’s important to note that the use of novel drug delivery methods can help overcome some environmental challenges and improve the compound’s efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOXKGNSUHTUBV-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C=C1)[C@@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197808 | |

| Record name | Zingiberene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zingiberene | |

CAS RN |

495-60-3 | |

| Record name | (-)-Zingiberene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zingiberene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zingiberene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-5-(1,5-dimethylhexen-4-yl)-2-methyl-1,3-cyclohexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINGIBERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XOC63EI5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does zingiberene exert its anticancer effects in colon cancer?

A1: Research suggests that zingiberene inhibits colon cancer cell growth in vitro and in vivo by inducing autophagy, a cellular process involving the degradation and recycling of cellular components. [] This process is linked to the upregulation of LC3-II, a protein marker for autophagy, and downregulation of p62, another protein involved in autophagy regulation. [] Additionally, zingiberene appears to suppress the PI3K/AKT/mTOR pathway, a critical signaling pathway often dysregulated in cancer cells. []

Q2: Does zingiberene affect liver cancer cells?

A2: Studies have shown that zingiberene can influence the growth, migration, and invasion of human liver cancer cells by targeting the miR-16/cyclin-B1 axis. [] Specifically, zingiberene treatment downregulated miR-16 expression in HepG2 cells, leading to G0/G1 cell cycle arrest through the upregulation of its direct target, cyclin B1. []

Q3: What is the molecular formula and weight of zingiberene?

A3: Zingiberene possesses the molecular formula C15H24 and a molecular weight of 204.35 g/mol. [, ]

Q4: How can zingiberene be spectroscopically characterized?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and characterizing zingiberene. [, , , , , , , , , , ] Its mass spectrum displays characteristic fragment ions, providing insights into its structure. []

Q5: Does the stability of zingiberene in ginger oil change during storage?

A5: Research suggests that the storage of fresh ginger can lead to changes in the relative content of zingiberene and other compounds in the extracted oleoresin compared to ginger that has not been stored. []

Q6: How have computational methods been employed to study zingiberene?

A6: Researchers have utilized Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the thermodynamic parameters, molecular orbitals (HOMO-LUMO), molecular electrostatic potentials (MEP), and chemical shielding tensors of zingiberene. [] This computational approach provides insights into its electronic structure and potential reactivity. []

Q7: How does the oxidation state of zingiberene influence its cytotoxic activity?

A7: Studies comparing α-zingiberene with its partially and fully hydrogenated derivatives revealed a link between the oxidation state and cytotoxic activity. While α-zingiberene showed activity against several tumor cell lines, its fully hydrogenated derivative displayed broader activity against most cell lines, suggesting a potential role of the double bonds in influencing its activity. []

Q8: What is the evidence supporting zingiberene's anticancer activity?

A8: In vitro studies have demonstrated that zingiberene significantly inhibits the viability of MDA-MB-231 breast cancer cells and induces apoptotic cell death. [] In vivo studies using a DMBA-induced mammary carcinogenesis rat model revealed that zingiberene treatment substantially modulates physiological and hematological changes, decreases tumor volume, reduces liver enzyme levels, suppresses lipid peroxidation, and elevates antioxidant levels. []

Q9: Is there evidence that zingiberene or its derivatives have anti-inflammatory properties?

A9: Research suggests that α-zingiberene, the major constituent of the essential oil from Casearia sylvestris leaves, can suppress inflammatory angiogenesis and stimulate collagen deposition in a subcutaneous sponge implant model in mice. [] This finding suggests potential therapeutic benefits in managing inflammatory conditions.

Q10: Can wild tomato plants be considered as a potential alternative source of zingiberene?

A10: Research indicates that wild tomato species, particularly Lycopersicon hirsutum f. typicum accessions PI-127826 and PI-127827, contain zingiberene and curcumene in their leaves. [] This discovery highlights the possibility of exploring these plants as alternative, biorational sources of these compounds, potentially offering a more sustainable and accessible alternative to ginger. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)